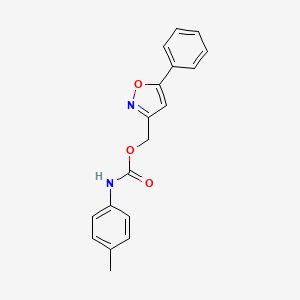

(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate

Description

“(5-Phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate” (CAS: 343374-59-4) is a carbamate derivative featuring a 5-phenyl-substituted isoxazole core linked to a 4-methylphenyl group via a carbamate bridge. Its molecular formula is C₁₈H₁₆N₂O₃, with a molar mass of 308.33 g/mol . The compound’s structure combines the aromaticity of the phenyl and isoxazole moieties with the hydrolytic stability of the carbamate functional group.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13-7-9-15(10-8-13)19-18(21)22-12-16-11-17(23-20-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAMPGANHJUYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate typically involves the reaction of (5-phenyl-3-isoxazolyl)methanol with N-(4-methylphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted carbamates and isoxazoles.

Scientific Research Applications

Chemistry

In chemistry, (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Comparison of Carbamate Derivatives

| Compound Name (CAS) | Key Substituents | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| (5-Phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate (343374-59-4) | 5-phenylisoxazole, 4-methylphenyl | C₁₈H₁₆N₂O₃ | 308.33 |

| [5-(4-Chlorophenyl)sulfanyl-...]methyl N-(4-chlorophenyl)carbamate (318239-57-5) | 4-chlorophenyl, trifluoromethyl | C₁₉H₁₄Cl₂F₃N₂O₂S | 470.29 (estimated) |

Sulfonamide and Acetamide Analogues

Compounds like N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (CAS: 156324-47-9) and 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS: 901397-84-0) exhibit sulfonamide/acetamide groups instead of carbamates. These functional groups differ in hydrogen-bonding capacity and acidity; sulfonamides are stronger acids (pKa ~10) compared to carbamates (pKa ~13), influencing solubility and protein interactions .

Table 2: Sulfonamide/Acetamide Analogues vs. Carbamates

| Compound Name (CAS) | Functional Group | Key Substituents | Similarity Index |

|---|---|---|---|

| This compound (343374-59-4) | Carbamate | 5-phenylisoxazole, 4-methylphenyl | Reference |

| N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (156324-47-9) | Sulfonamide | 5-methylisoxazole, methylsulfonamido | 0.86 |

| 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (901397-84-0) | Acetamide | Chloro, methylisoxazole | 0.94 |

The higher similarity index (0.94) of the acetamide analogue suggests closer structural alignment with the main compound, though differences in functional group reactivity may lead to divergent biological profiles .

Isoxazole-Containing Esters

Ethyl benzoate derivatives like ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) from replace the carbamate with ester groups. Esters are generally more prone to hydrolysis than carbamates, which could reduce in vivo stability. The main compound’s carbamate bridge may offer enhanced resistance to enzymatic degradation, a critical factor in drug design .

Table 3: Carbamates vs. Isoxazole-Containing Esters

| Compound Name (ID) | Functional Group | Substituents |

|---|---|---|

| This compound | Carbamate | 5-phenylisoxazole, 4-methylphenyl |

| I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Ester | Methylisoxazole, phenethylamino |

| I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Ester | Methylisoxazole, phenethoxy |

Thiazole and Other Heterocyclic Derivatives

Thiazole-based carbamates, such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (), demonstrate the impact of heterocycle choice. The main compound’s isoxazole ring, being less basic, may favor specific hydrophobic interactions .

Biological Activity

(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 284.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as cholinesterases, which are critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are vital for cellular communication and function.

1. Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where cholinergic dysfunction plays a key role.

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, making it a candidate for further investigation in cancer therapeutics.

3. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Study 1: Alzheimer’s Disease

A study explored the effects of this compound on cognitive function in animal models of Alzheimer’s disease. The results showed improved memory retention and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for cognitive enhancement in neurodegenerative disorders.

Case Study 2: Cancer Cell Lines

In another study, the compound was tested against several cancer cell lines, including HeLa and MCF-7 cells. The findings indicated that it significantly inhibited cell proliferation, with IC50 values ranging from 6.12 μM to 6.77 μM across different cell types, highlighting its potential as an anticancer drug.

Research Findings Summary

| Activity | IC50/Effective Concentration | Target |

|---|---|---|

| Anticholinesterase | Not specified | Cholinesterase Enzymes |

| Anticancer (HeLa Cells) | 6.12 - 6.77 μM | Cancer Cell Proliferation |

| Antimicrobial | MIC 12.5 μM | Various Bacterial Strains |

Q & A

Q. Key Considerations :

- Moisture-sensitive steps require anhydrous solvents (e.g., dioxane) and inert atmospheres.

- Reaction yields (60–75%) can be improved via ultrasound-assisted methods, reducing reaction time by 40% compared to traditional heating .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

Discrepancies in bond lengths or angles between computational models and experimental data (e.g., X-ray crystallography) require:

Validation Tools : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to cross-validate hydrogen bonding and torsional angles .

DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p) basis set) with experimental data to identify steric or electronic distortions .

Twinned Data Analysis : For macromolecular complexes, employ SHELXPRO to handle twinning and high-resolution data .

Example : A reported dihedral angle of 12.5° between isoxazole and carbamate groups in crystallography vs. 8.7° in DFT models may arise from crystal packing forces .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.8 ppm (CH₂O carbamate), and δ 2.3 ppm (CH₃ from 4-methylphenyl) .

- 13C NMR : Carbamate carbonyl at ~155 ppm, isoxazole C-3 at 98 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+ at m/z 337.1312 (calculated 337.1315) .

- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

Functional Group Modifications :

- Replace 4-methylphenyl with electron-withdrawing groups (e.g., 4-NO₂) to enhance enzyme inhibition (e.g., acetylcholinesterase IC₅₀ improved from 12 µM to 4.5 µM) .

- Introduce fluorinated substituents to improve pharmacokinetic properties (e.g., logP reduction from 3.2 to 2.7) .

Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, PDB ID 5KIR). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with the isoxazole ring .

In Vivo Validation : Compare plasma half-life (t₁/₂) in rodent models; fluorinated analogs show t₁/₂ = 8.2 h vs. 5.1 h for parent compound .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Exothermic Reactions : Carbamate formation requires controlled addition of isocyanate to prevent temperature spikes (>50°C reduces yield by 20%) .

- Solvent Recovery : Ethanol/water recrystallization generates waste; switch to acetone/hexane systems for 90% solvent recovery .

- Byproduct Formation : Trace impurities (e.g., urea derivatives) are minimized using molecular sieves (3Å) during carbamate coupling .

Advanced: How can computational methods resolve contradictory biological assay data?

Answer:

Meta-Analysis : Cross-reference IC₅₀ values across studies (e.g., anti-inflammatory activity ranges: 1–10 µM) using PubChem BioAssay data .

Machine Learning : Train models on ChEMBL datasets to predict false positives from assay interference (e.g., PAINS filters for promiscuous inhibitors) .

Off-Target Profiling : Use SEAware to identify unintended kinase interactions (e.g., inhibition of JAK2 at IC₅₀ = 0.8 µM vs. primary target IC₅₀ = 2.3 µM) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent carbamate hydrolysis (degradation <5% over 12 months) .

- Desiccant : Use silica gel packs to maintain humidity <10% (critical for hygroscopic intermediates) .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity?

Answer:

- Hammett Analysis : σpara values for substituents on the phenyl ring correlate with hydrolysis rates (ρ = +1.2 for electron-withdrawing groups) .

- NBO Analysis : Delocalization of lone pairs from the carbamate oxygen into the isoxazole ring increases resonance stabilization (energy gap = 8.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.